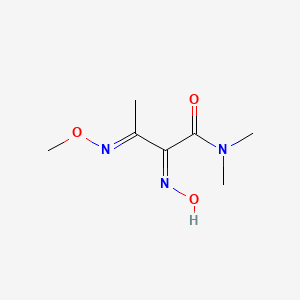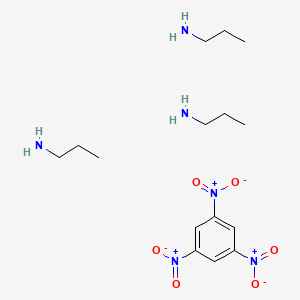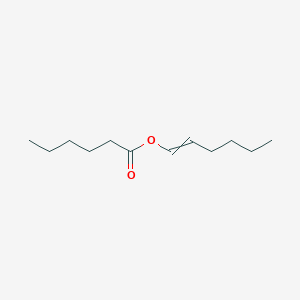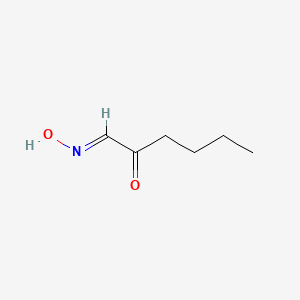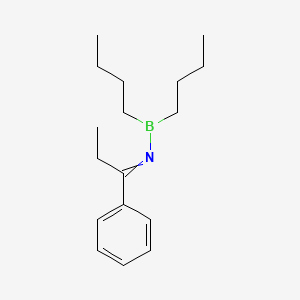
N-(Dibutylboranyl)-1-phenylpropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibutylboranyl)-1-phenylpropan-1-imine is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to two butyl groups and an imine group attached to a phenylpropan structure. The presence of boron in its structure imparts distinctive reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1-phenylpropan-1-imine typically involves the reaction of dibutylborane with 1-phenylpropan-1-imine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dibutylboranyl)-1-phenylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
N-(Dibutylboranyl)-1-phenylpropan-1-imine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of N-(Dibutylboranyl)-1-phenylpropan-1-imine involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-containing compounds. These interactions can modulate the activity of enzymes or other proteins, making the compound useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Dibutylboranyl)-1-phenylpropan-2-imine: Similar structure but with a different position of the imine group.
N-(Dibutylboranyl)-1-phenylethan-1-imine: Similar structure but with a shorter carbon chain.
N-(Dibutylboranyl)-1-phenylbutan-1-imine: Similar structure but with a longer carbon chain.
Uniqueness
N-(Dibutylboranyl)-1-phenylpropan-1-imine is unique due to its specific combination of boron, imine, and phenylpropan groups, which imparts distinctive reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
54948-31-1 |
|---|---|
Formule moléculaire |
C17H28BN |
Poids moléculaire |
257.2 g/mol |
Nom IUPAC |
N-dibutylboranyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C17H28BN/c1-4-7-14-18(15-8-5-2)19-17(6-3)16-12-10-9-11-13-16/h9-13H,4-8,14-15H2,1-3H3 |
Clé InChI |
MMGYQYQZUYFMEM-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)N=C(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


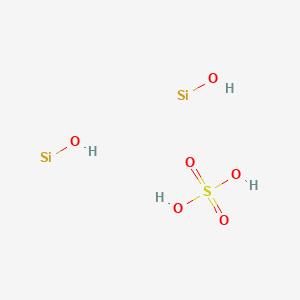
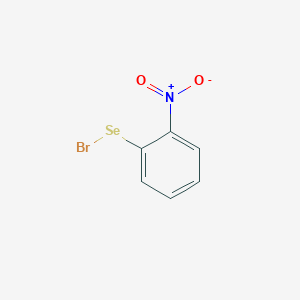
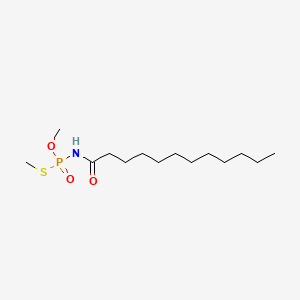
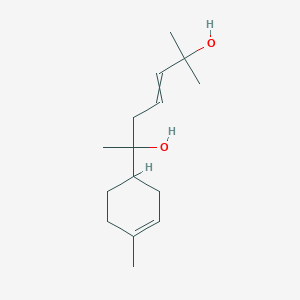

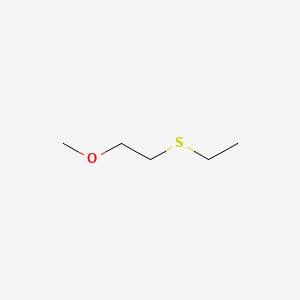
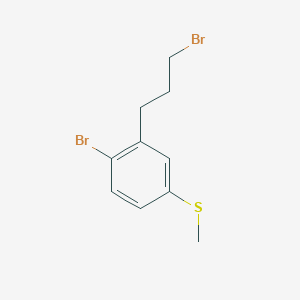

![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

